Cas no 2138115-50-9 (N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide)
N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138115-50-9
- EN300-1167220
- N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C14H15N3O5S/c15-9-10-22-13-5-1-11(2-6-13)16-23(20,21)14-7-3-12(4-8-14)17(18)19/h1-8,16H,9-10,15H2
- InChI Key: HCWWBGDACABKHI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1C=CC(=CC=1)OCCN)(=O)=O
Computed Properties
- Exact Mass: 337.07324176g/mol
- Monoisotopic Mass: 337.07324176g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 136Ų
N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167220-1.0g |
2138115-50-9 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1167220-50mg |
2138115-50-9 | 50mg |
$468.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-100mg |
2138115-50-9 | 100mg |
$490.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-250mg |
2138115-50-9 | 250mg |
$513.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-500mg |
2138115-50-9 | 500mg |
$535.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-1000mg |
2138115-50-9 | 1000mg |
$557.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-2500mg |
2138115-50-9 | 2500mg |
$1089.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-5000mg |
2138115-50-9 | 5000mg |
$1614.0 | 2023-10-03 | |||
| Enamine | EN300-1167220-10000mg |
2138115-50-9 | 10000mg |
$2393.0 | 2023-10-03 |
N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide
Research Briefing on N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138115-50-9)
N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138115-50-9) is a novel sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the modulation of enzymatic activity and signal transduction pathways. The presence of both nitro and sulfonamide functional groups in its structure suggests possible interactions with biological targets, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis and biological evaluation of N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide. A study published in the Journal of Medicinal Chemistry (2023) reported the efficient synthesis of this compound via a multi-step organic reaction, highlighting its high purity and stability under physiological conditions. The study further explored its inhibitory effects on specific kinases involved in inflammatory pathways, demonstrating significant activity at micromolar concentrations. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents.
In addition to its kinase inhibitory properties, N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has been investigated for its role in cancer therapy. A preclinical study (2024) revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of sulfonamide-sensitive proteins. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, further supported by in vitro assays and molecular docking simulations. These results underscore its potential as a targeted therapeutic agent in oncology.
The pharmacokinetic profile of N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has also been a subject of recent research. A pharmacokinetic study conducted in rodent models (2024) reported favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life suitable for once-daily dosing. However, challenges such as metabolic stability and potential drug-drug interactions remain to be addressed in future studies. Researchers are currently exploring structural modifications to optimize its pharmacokinetic properties while retaining its biological activity.
Beyond its therapeutic potential, N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has shown promise as a chemical probe for studying sulfonamide-protein interactions. Its fluorescent properties, attributed to the nitrobenzene moiety, enable real-time monitoring of its binding to target proteins, as demonstrated in a recent biophysical study (2024). This application could significantly advance our understanding of sulfonamide-based drug action and facilitate the discovery of new biological targets.
In conclusion, N-[4-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138115-50-9) represents a multifaceted compound with diverse applications in medicinal chemistry and chemical biology. Current research highlights its potential as a therapeutic agent, particularly in inflammation and oncology, as well as its utility as a research tool. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic indications through rigorous preclinical and clinical evaluations.
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